molecular formula C19H21N3O3 B2939042 4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide CAS No. 2097921-47-4

4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide

Cat. No.: B2939042
CAS No.: 2097921-47-4
M. Wt: 339.395
InChI Key: KKHRLIMESRNGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide is a synthetic chemical compound featuring a cyclopenta[c]pyridazinone scaffold linked to a phenylbutanamide group. This structure is of significant interest in medicinal chemistry and chemical biology for the development of novel kinase inhibitors . The cyclopentapyridazine core is a privileged structure in drug discovery, often associated with the modulation of enzymatic activity. Compounds with this core can be designed to inhibit, regulate, and modulate key signal transduction pathways, such as those mediated by protein kinases, which are critical in cellular processes like proliferation, differentiation, and programmed cell death . As a research tool, this compound can be utilized to probe the function of specific kinase targets in biochemical and cell-based assays. Its application is particularly valuable in oncology research for investigating potential anti-angiogenic and anti-proliferative agents, given the established role of various kinases in tumor growth and survival . Researchers can employ this molecule to study intracellular signaling cascades and to validate new targets for therapeutic intervention.

Properties

IUPAC Name

4-oxo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(14-5-2-1-3-6-14)9-10-18(24)20-11-12-22-19(25)13-15-7-4-8-16(15)21-22/h1-3,5-6,13H,4,7-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHRLIMESRNGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[c]pyridazin ring and the subsequent attachment of the butanamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with viral replication processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopenta[c]pyridazin vs. Pyridazinone Derivatives

  • 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide (CAS: 953159-12-1) Structural Differences: Replaces the cyclopenta ring with a simpler pyridazinone core (non-fused). A sulfamoylphenethyl group enhances hydrophilicity compared to the target compound’s phenyl group . Functional Implications: The sulfamoyl group may improve aqueous solubility and bioavailability, whereas the cyclopenta system in the target compound could enhance membrane permeability due to increased lipophilicity.

Cyclopenta[c]pyridazin vs. Naphthyridine Systems

  • Goxalapladib (CAS-412950-27-7) Structural Differences: Features a 1,8-naphthyridine core with trifluoromethyl and methoxyethyl substituents. The naphthyridine system provides a planar aromatic scaffold, contrasting with the bicyclic, non-planar cyclopenta[c]pyridazin . Functional Implications: Goxalapladib’s trifluoromethyl group enhances metabolic stability, while the target compound’s cyclopenta ring may confer conformational rigidity, affecting target binding kinetics.

Amide Linker Variations

Butanamide vs. Pentanamide Chains

  • 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
    • Structural Differences : Contains a longer pentanamide chain with a fluorophenyl group. The additional methyl and oxo groups introduce steric and electronic effects absent in the target compound .
    • Functional Implications : The fluorophenyl group may enhance binding affinity to hydrophobic pockets in target proteins, while the shorter butanamide chain in the target compound could reduce off-target interactions.

Stereochemical Complexity

  • (R)- and (S)-N-[(2S,4S,5S)-5-[...]butanamide derivatives (Compounds m, n, o)
    • Structural Differences : Feature stereochemical diversity at multiple chiral centers, unlike the target compound, which lacks described stereoisomerism .
    • Functional Implications : Stereochemistry in these analogs likely influences receptor selectivity and metabolic pathways, whereas the target compound’s achiral structure may simplify synthesis and metabolic profiling.

Pharmacological Context

Comparison with Darapladib (HMDB0250976)

  • Structural Overlap: Both compounds share cyclopenta-fused systems and amide linkers. Darapladib includes a diethylaminoethyl group and a trifluoromethyl biphenyl moiety .
  • Functional Differences: Darapladib is a known lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor used in atherosclerosis. The target compound’s phenyl group may limit similar efficacy but could reduce off-target effects observed with Darapladib’s complex substituents.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight Key Substituents Solubility (Predicted)
Target Compound Cyclopenta[c]pyridazin ~380 g/mol Phenyl, butanamide Low (logP ~3.5)
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-... Pyridazinone 440.5 g/mol Sulfamoylphenethyl Moderate (logP ~2.8)
Goxalapladib 1,8-Naphthyridine 718.8 g/mol Trifluoromethyl, methoxyethyl Low (logP ~5.1)
Darapladib Cyclopenta[d]pyrimidine ~600 g/mol Trifluoromethyl biphenyl, diethylaminoethyl Very Low (logP ~6.2)

Research Implications

The target compound’s cyclopenta[c]pyridazin core distinguishes it from pyridazinone and naphthyridine analogs, offering unique opportunities for optimizing pharmacokinetics. Its simpler structure compared to Darapladib may facilitate synthesis and reduce metabolic liabilities.

Biological Activity

4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3, with a molecular weight of approximately 344.38 g/mol. The compound features a cyclopentapyridazine moiety, which contributes to its unique chemical properties and potential biological interactions.

While specific mechanisms for this compound are not extensively documented, similar compounds have shown interactions with various biological receptors and enzymes. Compounds with analogous structures often exhibit inhibitory effects on kinases and other enzymes involved in cell signaling pathways.

Potential Biological Targets

  • Kinase Inhibition : Compounds structurally related to this compound have demonstrated activity against PI3Kα and other kinases .
  • Anti-Cancer Activity : Some derivatives have shown significant anti-proliferative effects in various human cancer cell lines by activating the PI3K pathway .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Activity TypeObservationsReference
Kinase Inhibition Potential inhibitor of PI3Kα
Anti-Cancer Effects Significant effects on cancer cell lines
Chemical Reactivity Undergoes various chemical reactions

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of related compounds and evaluated their biological activities. Notably, one compound exhibited an IC(50) value of 0.091 μM against PI3Kα, indicating strong inhibitory potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications to the cyclopentapyridazine moiety can enhance biological activity. This suggests that further structural optimization could yield compounds with improved efficacy against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.